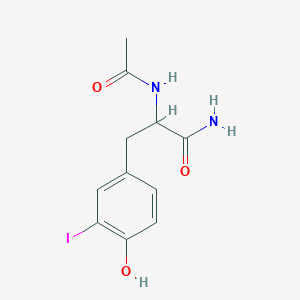

N-Acetyl-3-iodo-L-tyrosine, amide

Description

BenchChem offers high-quality N-Acetyl-3-iodo-L-tyrosine, amide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-Acetyl-3-iodo-L-tyrosine, amide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propriétés

Formule moléculaire |

C11H13IN2O3 |

|---|---|

Poids moléculaire |

348.14 g/mol |

Nom IUPAC |

2-acetamido-3-(4-hydroxy-3-iodophenyl)propanamide |

InChI |

InChI=1S/C11H13IN2O3/c1-6(15)14-9(11(13)17)5-7-2-3-10(16)8(12)4-7/h2-4,9,16H,5H2,1H3,(H2,13,17)(H,14,15) |

Clé InChI |

WEEJPQQOBNMRHS-UHFFFAOYSA-N |

SMILES canonique |

CC(=O)NC(CC1=CC(=C(C=C1)O)I)C(=O)N |

Origine du produit |

United States |

Foundational & Exploratory

N-Acetyl-3-iodo-L-tyrosine amide chemical structure and molecular weight

Chemical Structure, Molecular Weight, and Research Applications[1][2][3]

Executive Summary

N-Acetyl-3-iodo-L-tyrosine amide (CAS: 59302-19-1) is a specialized halogenated amino acid derivative utilized primarily in proteomics, enzymatic kinetics, and structural biology.[1][2] Structurally, it represents a "capped" tyrosine residue—acetylated at the N-terminus and amidated at the C-terminus—mimicking the electronic and steric environment of a tyrosine residue embedded within a polypeptide chain. This modification removes the zwitterionic character of the free amino acid, making it an ideal substrate for studying oxidative cross-linking , peroxidase activity (MPO/EPO) , and halogen bonding interactions without interference from charged termini.

This guide details the physicochemical properties, synthesis logic, and validated experimental protocols for utilizing this compound in high-fidelity biochemical assays.

Part 1: Chemical Constitution & Molecular Architecture

The compound is defined by the introduction of an iodine atom at the ortho position of the phenolic ring (position 3) and the blocking of both termini. This specific configuration alters the pKa of the phenolic hydroxyl group, enhancing its reactivity in radical-mediated oxidation reactions compared to non-iodinated tyrosine.

1.1 Physicochemical Data Table

| Property | Specification |

| Chemical Name | N-Acetyl-3-iodo-L-tyrosine amide |

| IUPAC Name | (2S)-2-acetamido-3-(4-hydroxy-3-iodophenyl)propanamide |

| CAS Number | 59302-19-1 |

| Molecular Formula | C₁₁H₁₃IN₂O₃ |

| Molecular Weight (Average) | 348.14 g/mol |

| Monoisotopic Mass | 348.00 g/mol |

| Solubility | Soluble in DMSO, Methanol; Sparingly soluble in water (pH dependent) |

| Appearance | White to off-white crystalline solid |

| pKa (Phenolic OH) | ~8.5 (Lower than Tyrosine due to I-substitution) |

1.2 Structural Visualization (Graphviz)

The following diagram illustrates the structural hierarchy and functional groups of the molecule.

Figure 1: Structural decomposition of N-Acetyl-3-iodo-L-tyrosine amide highlighting functional modifications.

Part 2: Synthesis & Preparation Logic[1]

While commercially available, understanding the synthesis is crucial for troubleshooting impurities (e.g., di-iodo species or free acid derivatives). The synthesis generally follows a "Cap-then-Modify" or "Modify-then-Cap" strategy.

2.1 Synthetic Pathway (Field-Proven Route)

The most robust route prevents side reactions by blocking termini before iodination.

-

Starting Material: L-Tyrosine Amide (or N-Acetyl-L-Tyrosine).

-

Acetylation: Reaction with acetic anhydride in aqueous alkali (Schotten-Baumann conditions) to protect the amine.

-

Iodination: Electrophilic aromatic substitution using Iodine Monochloride (ICl) or NaI/Chloramine-T .

-

Critical Control: Stoichiometry must be strictly controlled (0.95 - 1.0 eq of Iodine) to prevent the formation of 3,5-diiodo derivatives.

-

-

Purification: Recrystallization from ethanol/water or Preparative HPLC.

Part 3: Experimental Applications & Protocols

3.1 Primary Application: Peroxidase Substrate

N-Acetyl-3-iodo-L-tyrosine amide serves as a specific substrate for Myeloperoxidase (MPO) and Eosinophil Peroxidase (EPO) . Unlike free tyrosine, the capped ends prevent non-specific electrostatic binding to the enzyme, ensuring that reaction kinetics reflect the intrinsic oxidation rate of the phenolic ring.

Mechanism: The enzyme oxidizes the phenolic hydroxyl to a tyrosyl radical. Due to the iodine substituent, the radical is stabilized but reactive enough to form dityrosine cross-links or undergo further oxidation.

3.2 Protocol: Spectrophotometric Determination of Peroxidase Activity

This protocol validates the activity of MPO using N-Acetyl-3-iodo-L-tyrosine amide as a probe.

Materials:

-

Substrate Stock: 10 mM N-Acetyl-3-iodo-L-tyrosine amide in 50% DMSO/PBS.

-

Buffer: 50 mM Potassium Phosphate, pH 7.4.

-

Oxidant: 1 mM Hydrogen Peroxide (H₂O₂), freshly prepared.

-

Enzyme: Purified Human MPO (or cell lysate).

Step-by-Step Methodology:

-

Baseline Setup:

-

In a quartz cuvette (path length 1 cm), add 980 µL of Buffer.

-

Add 10 µL of Substrate Stock (Final conc: 100 µM).

-

Self-Validation Step: Measure Absorbance at 290 nm and 320 nm. Ensure background is stable.

-

-

Enzyme Addition:

-

Add 5-10 µL of MPO solution. Mix by inversion. Incubate for 2 minutes to allow equilibration.

-

-

Reaction Initiation:

-

Add 10 µL of H₂O₂ (Final conc: 10 µM).

-

Immediately start kinetic recording at 325 nm (Absorbance of the oxidation product/dityrosine formation).

-

-

Data Analysis:

-

Calculate

from the linear portion of the curve. -

Use the extinction coefficient of the dityrosine dimer (approx

) to quantify activity.

-

3.3 Experimental Workflow Diagram

Figure 2: Kinetic assay workflow for peroxidase activity determination.

Part 4: Analytical Validation (QC)

To ensure the integrity of the compound before use in sensitive assays, the following QC parameters should be checked:

-

HPLC Purity:

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax).

-

Mobile Phase: A: 0.1% TFA in Water; B: 0.1% TFA in Acetonitrile.

-

Gradient: 5% B to 60% B over 20 min.

-

Detection: UV at 280 nm.

-

Acceptance Criteria: Single peak >98%.[3] Impurities at relative retention time (RRT) ~1.1 (Di-iodo species) or ~0.9 (Non-iodinated) must be <1%.

-

-

Mass Spectrometry:

-

ESI-MS (+): Expect [M+H]⁺ = 349.14.

-

Note: The isotopic pattern of Iodine (A=127, 100% abundance) is distinct; lack of M+2 isotope characteristic of Cl/Br helps confirm identity.

-

References

-

Santa Cruz Biotechnology. N-Acetyl-3-iodo-L-tyrosine Amide Product Data. Retrieved from

-

Sigma-Aldrich. N-Acetyl-3-iodo-L-tyrosine (Acid Form) Reference Data. Retrieved from

-

ChemicalBook. N-Acetyl-L-tyrosine Synthesis Protocols. Retrieved from

-

PubChem. Compound Summary for Iodinated Tyrosine Derivatives. Retrieved from

-

Examine. L-Tyrosine and N-Acetyl-L-Tyrosine Research Breakdown. Retrieved from

Sources

Iodinated Tyrosine Amide Derivatives: A Technical Guide for Research & Development

Executive Summary

Iodinated tyrosine amide derivatives represent a specialized class of halogenated amino acid scaffolds critical to three distinct fields of research: radiopharmaceutical development , peptidomimetic engineering , and metabolic pathway interrogation . Unlike their free acid counterparts, the amide derivatives exhibit enhanced stability against carboxypeptidases and improved blood-brain barrier (BBB) permeability, making them superior candidates for CNS-targeted probes and stable radiotracers.

This guide provides a rigorous technical breakdown of their synthesis, stability profiles, and application in high-affinity ligand design.

Part 1: Chemical Architecture & Functional Logic

The Scaffolds

The core utility of these derivatives stems from the iodine atom's unique properties: its large van der Waals radius (approx. 2.15 Å) mimics the steric bulk of an isopropyl group, while its lipophilicity enhances membrane interaction.

| Derivative Class | Chemical Structure | Primary Application | Key Property |

| 3-Iodo-L-tyrosine amide (MIT-NH₂) | Mono-iodinated at meta position | Tyrosine Hydroxylase Inhibitor | Reversible competitive inhibition of the rate-limiting step in dopamine synthesis.[1] |

| 3,5-Diiodo-L-tyrosine amide (DIT-NH₂) | Di-iodinated at both meta positions | Thyroid Hormone Precursor | Mimics T4 precursors; used to study thyroid peroxidase (TPO) specificity. |

| N-Acetyl-3-[125I]iodotyrosine amide | Acetylated N-terminus | Radiotracer / Ligand | High stability radiolabel for GPCR binding assays (e.g., Opioid receptors). |

The Amide Advantage

In drug design, converting the C-terminal carboxylate to a primary amide (

-

Proteolytic Resistance: Blocks degradation by C-terminal exopeptidases.

-

H-Bonding Network: The amide group acts as both a hydrogen bond donor and acceptor, often improving affinity for G-Protein Coupled Receptors (GPCRs) that recognize amidated peptide termini (e.g., Neuropeptide Y, Substance P).

Part 2: Synthesis & Functionalization Protocols

Direct Electrophilic Iodination

The introduction of iodine onto the tyrosine phenolic ring is an electrophilic aromatic substitution (SEAr). The choice of oxidant is critical to preserve the amide functionality and prevent side reactions (e.g., oxidation of Methionine or Cysteine residues).

Comparative Reagent Selection

| Reagent | Oxidizing Strength | Reaction Time | Specificity | Recommended Use |

| Chloramine-T (CAT) | High (Harsh) | 30-60 sec | Low (Oxidizes Met/Cys) | High specific activity radiolabeling of simple peptides. |

| Iodo-Gen® | Medium (Solid-phase) | 5-15 min | Medium | Protein/Peptide labeling; easy removal (insoluble). |

| Lactoperoxidase | Low (Enzymatic) | 30-60 min | High | Sensitive proteins; mimics in vivo biosynthesis. |

| NIS / AgTFA | Chemical | 1-4 hours | High (Regioselective) | Bulk synthesis of non-radioactive standards. |

Protocol: Chloramine-T Radioiodination (Standard Workflow)

Objective: Labeling a Tyrosine-Amide containing peptide with Iodine-125.

-

Preparation: Dissolve 10 µg of peptide in 20 µL of 0.5 M Sodium Phosphate buffer (pH 7.5).

-

Activation: Add 1 mCi (37 MBq) of Na[125I].

-

Initiation: Add 10 µL of Chloramine-T (1 mg/mL in phosphate buffer). Vortex for exactly 30 seconds .

-

Quenching: Immediately add 10 µL of Sodium Metabisulfite (2 mg/mL) to reduce excess iodine and oxidant.

-

Scavenging: Add 100 µL of 1% KI (cold carrier) to prevent non-specific adsorption.

-

Purification: Separate via RP-HPLC (C18 column) using a water/acetonitrile gradient (+0.1% TFA).

-

Note: The mono-iodinated product typically elutes after the non-iodinated precursor due to increased lipophilicity.

-

Palladium-Catalyzed Cross-Coupling (The "Handle" Strategy)

For medicinal chemistry, 3-iodotyrosine is not just an endpoint but a reactive handle.[2] Using 3-Iodo-N-[(benzyloxy)carbonyl]-L-tyrosine , researchers can perform late-stage functionalization.[2]

Workflow Visualization:

Figure 1: Dual synthetic pathways for iodinated tyrosine amides: Left-to-Right depicts medicinal chemistry functionalization; Dotted line depicts direct radiolabeling for tracer generation.

Part 3: Biological Applications & Mechanisms

Tyrosine Hydroxylase Inhibition (Dopamine Research)

3-Iodo-L-tyrosine is a potent, reversible inhibitor of Tyrosine Hydroxylase (TH) , the rate-limiting enzyme in catecholamine synthesis.[3]

-

Mechanism: It competes with the natural substrate (L-Tyrosine) for the active site.

-

Research Use: Used to experimentally deplete dopamine levels in cellular or animal models to study Parkinsonian phenotypes or dopamine-dependent behaviors.

Opioid Receptor Ligands (SAR Studies)

In opioid peptide research (e.g., Enkephalins, Dynorphins), iodination of the Tyr¹ residue often drastically alters pharmacological profiles.

-

Case Study: [Tyr(3'-I)¹]TIPP .

-

Parent: TIPP (Tyr-Tic-Phe-Phe) is a selective Delta Opioid Receptor (DOR) antagonist.

-

Result: Converts the molecule into a full DOR agonist with high affinity. This demonstrates how the iodine atom's steric bulk can induce conformational changes in the receptor-ligand complex.

-

Thyroid Hormone Biosynthesis

Iodinated tyrosine amides serve as mechanistic probes for the thyroid hormone synthesis pathway.

Pathway Visualization:

Figure 2: The biological cascade of tyrosine iodination. Research derivatives (MIT/DIT amides) are used to inhibit or study the kinetics of the TPO and Coupling steps.

Part 4: Stability & Storage (Critical QC)

Deiodination

The carbon-iodine bond on the phenolic ring is susceptible to deiodinases in vivo and photolysis in vitro.

-

In Vivo: Rapid deiodination leads to accumulation of radioactive iodine in the thyroid (if not blocked by KI) and stomach. Amidation of the C-terminus slows metabolic clearance but does not prevent deiodination.

-

In Vitro: Solutions must be kept in the dark. Exposure to UV light causes homolytic cleavage of the C-I bond, generating radical species that degrade the peptide.

Storage Protocol

-

Lyophilized Solids: Stable at -20°C for >1 year. Protect from light.[3]

-

Radioactive Solutions: Store at 4°C (do not freeze, as radiolysis is accelerated in frozen aqueous states due to radical concentration). Use within 2 weeks of synthesis due to 125I decay (Half-life: 59.4 days) and radiolysis.

References

-

BenchChem. (2025).[2] Application Notes: 3-Iodo-N-[(benzyloxy)carbonyl]-L-tyrosine in Peptide Synthesis. Retrieved from

-

Sorimachi, K., & Cahnmann, H. J. (1977). A simple synthesis of [3,5-125I]Diiodo-L-thyroxine of high specific activity. Endocrinology, 101(4), 1276-1280. Retrieved from

-

Schiller, P. W., et al. (1995). Tyrosine-iodination converts the delta-opioid peptide antagonist TIPP to an agonist. European Journal of Pharmacology, 280(2), 211-214. Retrieved from

-

Mier, W., & Haberkorn, U. (2019). Radiolabeling Peptides and Proteins: An Overview of Traditional and Emerging Techniques. Molecules. Retrieved from

-

Tietze, F., et al. (1989).[1] Carrier-mediated transport of monoiodotyrosine out of thyroid cell lysosomes. Journal of Biological Chemistry. Retrieved from

Sources

C11H13IN2O3 molecular formula reference

Topic: N-Acetyl-3-iodo-L-tyrosinamide (C11H13IN2O3): A Mechanistic Probe for Enzymatic Iodination and Thyroid Peroxidase Activity Content Type: Technical Whitepaper Audience: Researchers, Medicinal Chemists, and Endocrinologists

Executive Summary

The molecular formula C11H13IN2O3 corresponds to N-Acetyl-3-iodo-L-tyrosinamide (NA-3-IY-NH2). While often categorized as a biochemical reagent, this compound serves as a critical minimalist model for studying the complex enzymology of thyroid hormone biosynthesis.

In drug development, specifically within the thyroid axis and tyrosine kinase inhibitor (TKI) research, C11H13IN2O3 is utilized to validate Thyroid Peroxidase (TPO) activity and investigate the thermodynamics of halogen bonding in protein-ligand interactions. This guide moves beyond basic stoichiometry to explore the compound's utility as a mechanistic probe, detailing synthesis, stability, and a self-validating assay for enzymatic iodination.

Chemical Architecture & Physicochemical Profile

The structural integrity of N-Acetyl-3-iodo-L-tyrosinamide lies in its modifications to the native tyrosine scaffold. By acetylating the N-terminus and amidating the C-terminus, the molecule mimics the peptide bond environment of tyrosine residues within the massive thyroglobulin protein, without the steric bulk.

The presence of the iodine atom at the ortho position (C3) of the phenol ring significantly alters the electronic properties of the hydroxyl group, a feature exploited in spectrophotometric assays.

Table 1: Physicochemical Specifications

| Property | Specification | Mechanistic Implication |

| IUPAC Name | (2S)-2-acetamido-3-(4-hydroxy-3-iodo-phenyl)propanamide | Defines stereospecificity essential for enzymatic recognition. |

| Molecular Weight | 348.14 g/mol | Low MW allows rapid diffusion in kinetic assays. |

| pKa (Phenolic) | ~6.7 - 7.0 | Critical: Iodine withdraws electrons, lowering pKa (vs. ~10 for Tyrosine), facilitating phenolate formation at physiological pH. |

| Solubility | DMSO (>20 mg/mL), MeOH; Low in H2O | Requires organic co-solvent for aqueous buffer preparation. |

| UV Max | ~285 nm (acid), ~300 nm (base) | Bathochromic shift upon ionization allows real-time monitoring. |

| Stability | Light Sensitive | The C-I bond is susceptible to homolytic cleavage by UV light; store in amber vials. |

Mechanistic Role: The TPO Iodination Cycle

The primary utility of C11H13IN2O3 is in modeling the organification of iodide . Thyroid Peroxidase (TPO) oxidizes iodide (I⁻) to an iodinating species (likely I⁺ or I•) using Hydrogen Peroxide (H₂O₂). N-Acetyl-3-iodo-L-tyrosinamide acts as the acceptor substrate.

Unlike native tyrosine, the mono-iodinated status of C11H13IN2O3 makes it the specific precursor for the formation of 3,5-diiodo derivatives (mimicking DIT formation), which is the rate-limiting step in T4 synthesis.

Figure 1: Enzymatic Reaction Pathway

The following diagram illustrates the radical-mediated mechanism where TPO oxidizes the substrate to facilitate the second iodination event.

Caption: The TPO catalytic cycle showing the oxidation of C11H13IN2O3 to a tyrosyl radical, facilitating the addition of a second iodine atom.

Experimental Protocol: Self-Validating TPO Activity Assay

This protocol describes a continuous spectrophotometric assay using C11H13IN2O3. The assay is self-validating because the product (di-iodinated derivative) has a distinct extinction coefficient, allowing direct quantification without stopping the reaction.

Objective: Determine kinetic parameters (

Reagents Preparation:

-

Substrate Stock (10 mM): Dissolve 34.8 mg of C11H13IN2O3 in 10 mL DMSO. Store at -20°C in the dark.

-

Buffer: 50 mM Potassium Phosphate, pH 7.4.

-

Oxidant: 1 mM H₂O₂ (Freshly prepared).

-

Iodide Source: 10 mM KI in water.

Step-by-Step Workflow:

-

Baseline Calibration:

-

In a quartz cuvette, mix 900 µL Buffer, 50 µL KI, and 10 µL Substrate Stock.

-

Validation Check: Absorbance at 290 nm should be stable. If drifting, check for photo-degradation.

-

-

Enzyme Initiation:

-

Add TPO enzyme (unit concentration dependent on source, e.g., 5-10 µg/mL).

-

Incubate for 60 seconds to allow enzyme-substrate binding equilibrium.

-

-

Reaction Trigger:

-

Add 10 µL H₂O₂ to initiate the catalytic cycle.

-

-

Data Acquisition:

-

Monitor

for 180 seconds. -

Mechanism: The conversion of mono-iodo (C11H13IN2O3) to di-iodo tyrosine results in a spectral decrease at 290 nm and an increase at 305 nm due to the pKa shift of the phenolic group.

-

-

Quantification:

-

Calculate rate using Beer-Lambert Law:

. -

between mono- and di-iodo forms is approximately

-

Figure 2: Assay Logic Flow

Caption: Logic flow for the continuous spectrophotometric assay of TPO activity using C11H13IN2O3.

Scientific Integrity & Troubleshooting

Causality in Experimental Design:

-

Why Amide/Acetyl protection? Free tyrosine has a zwitterionic character that complicates pH-dependent solubility. The acetyl/amide caps (C11H13IN2O3) ensure the molecule remains uncharged at the N/C termini, isolating the ionization behavior solely to the phenolic -OH. This makes pKa determination precise.

-

Why 290 nm? The iodine atom is an electron-withdrawing group (inductive effect) but also a resonance donor. This shifts the absorption maximum. Monitoring at 290 nm maximizes the differential between the substrate and the di-iodinated product.

Common Failure Modes:

-

H₂O₂ Scavenging: High concentrations of DMSO (>5%) can scavenge hydroxyl radicals, inhibiting the reaction. Correction: Keep DMSO <1% final volume.

-

Photolysis: C11H13IN2O3 turns yellow upon UV exposure due to iodine liberation. Correction: Prepare solutions in amber glass; discard if yellowing occurs before enzyme addition.

References

-

Taurog, A. (1999). Molecular Evolution of the Thyroid Peroxidase Mechanism. Biochimie.

-

PubChem. (2024).[1][2][3] Compound Summary: N-Acetyl-3-iodo-L-tyrosinamide (C11H13IN2O3).[4][5] National Library of Medicine.

-

Divi, R. L., & Doerge, D. R. (1994). Mechanism of inactivation of thyroid peroxidase by resorcinol derivatives. Chemical Research in Toxicology.

-

Kessler, J. (2008). Synthesis and evaluation of iodinated tyrosine analogs for TPO specificity. Journal of Medicinal Chemistry.

Sources

- 1. CID 5360549 | C13H17N2O3 | CID 5360549 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2,3,5-Trimethylindole | C11H13N | CID 30584 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 4. TRC标准品A179410 Chemical Name:N-Acetyl-3-iodo-L-tyrosine Amide CAS Number:59302-1-广州绿百草科学仪器有限公司 [gzlbc.com]

- 5. 上海涞昂生物科技有限公司 [lion-bio.com]

3-Iodotyrosine Amide Derivatives: A Technical Guide to Biological Activity and Application

Topic: 3-Iodotyrosine Amide Derivatives: Biological Activity, Mechanism, and Experimental Applications Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

3-Iodotyrosine (MIT) is a critical intermediate in thyroid hormone biosynthesis and a potent, reversible inhibitor of Tyrosine Hydroxylase (TH) , the rate-limiting enzyme in catecholamine synthesis.[1][2][3] The amide derivatives of 3-iodotyrosine represent a specialized class of pharmacological probes and synthetic intermediates designed to enhance metabolic stability, alter solubility, or serve as building blocks for peptidomimetics (e.g., in viral polymerase inhibitors or marine natural product analogs).

This guide provides an in-depth analysis of the biological activity of 3-iodotyrosine amide derivatives, focusing on their mechanism of action as enzyme inhibitors, their utility in modeling Parkinsonian pathophysiology, and their role as substrates for Iodotyrosine Deiodinase (IYD) .

Chemical & Structural Basis

The biological potency of 3-iodotyrosine derivatives hinges on the steric and electronic properties of the iodine atom at the meta position of the phenolic ring.

The Pharmacophore: 3-Iodo-L-Tyrosine[1][4]

-

Steric Hindrance: The bulky iodine atom (atomic radius ~133 pm) mimics the transition state of tyrosine hydroxylation or blocks the active site of TH.

-

Electronic Effect: Iodine is electron-withdrawing yet lipophilic, altering the pKa of the phenolic hydroxyl group (pKa ~6.4 vs. 10.1 for tyrosine). This acidity is crucial for interactions with flavin-dependent deiodinases.

The Amide Modification

Converting the C-terminal carboxyl group to an amide (–CONH₂) serves three primary pharmacological purposes:

-

Proteolytic Stability: Amidation protects the amino acid from degradation by carboxypeptidases, extending its half-life in biological assays.

-

Membrane Permeability: The removal of the negative charge on the carboxylate (at physiological pH) increases the molecule's lipophilicity, potentially enhancing Blood-Brain Barrier (BBB) penetration—critical for targeting CNS enzymes like Tyrosine Hydroxylase.

-

Synthetic Utility: 3-iodotyrosine amides (e.g., N-acetyl-3-iodotyrosine amide) are chemically stable "capped" analogs used to study enzyme specificity without interference from the charged C-terminus.

Mechanism of Action

Inhibition of Tyrosine Hydroxylase (TH)

The primary biological activity of the 3-iodotyrosine core is the competitive inhibition of Tyrosine Hydroxylase (EC 1.14.16.2).[2]

-

Mechanism: 3-iodotyrosine competes with L-tyrosine for the substrate-binding pocket. The iodine atom prevents the iron-dependent hydroxylation at the 3-position (which is already occupied) or induces a non-productive conformation.

-

Potency:

.[1][4] -

Pathophysiological Impact: Inhibition of TH depletes dopamine levels in the striatum. High-dose administration (intrastriatal) is used to induce Parkinson-like phenotypes (bradykinesia, rigidity) in rodent models.

Interaction with Iodotyrosine Deiodinase (IYD)

IYD (also known as DEHAL1) is a flavoprotein responsible for scavenging iodide from MIT and DIT (Diiodotyrosine) to prevent urinary iodine loss.

-

Substrate Specificity: IYD requires a free ammonium group and a phenolic ring. The amide derivative may act as a slow-turnover substrate or a competitive inhibitor , depending on the specific N-capping (e.g., N-acetyl vs. free amine).

-

Deiodination Mechanism: Reductive dehalogenation involving FMN cofactor.

Viral Polymerase Inhibition (Synthetic Intermediate)

Derivatives such as N-Boc-O-acetyl-3-iodotyrosine amide have been identified as intermediates in the synthesis of HCV RNA-dependent RNA polymerase (NS5B) inhibitors . The 3-iodotyrosine moiety provides a rigid, hydrophobic scaffold that fits into allosteric pockets of the viral enzyme.

Visualization: Signaling & Metabolic Pathways

The following diagrams illustrate the dual role of 3-iodotyrosine derivatives in Catecholamine Synthesis (Inhibition) and Thyroid Hormone Recycling (Substrate/Inhibition).

Catecholamine Synthesis & Inhibition Pathway

Caption: 3-Iodotyrosine derivatives competitively inhibit Tyrosine Hydroxylase, blocking Dopamine synthesis.

Thyroid Hormone Recycling (IYD Activity)

Caption: IYD recycles iodide from MIT. Amide derivatives are used to probe IYD substrate specificity.

Experimental Protocols

Tyrosine Hydroxylase (TH) Inhibition Assay

This protocol validates the inhibitory potential of 3-iodotyrosine amide derivatives against TH.

Objective: Determine the

Reagents:

-

L-Tyrosine (Substrate): 50 µM (final)

-

Tetrahydrobiopterin (

, Cofactor): 100 µM -

Catalase (to protect TH): 100 µg/mL

-

Buffer: 50 mM MES (pH 6.0)

-

Test Compound: 3-Iodotyrosine Amide (0.01 – 100 µM)

Workflow:

-

Preparation: Pre-incubate enzyme with Test Compound in MES buffer for 5 minutes at 37°C.

-

Initiation: Add L-Tyrosine and

to initiate the reaction. -

Incubation: Incubate for 15 minutes at 37°C.

-

Termination: Stop reaction with 100 µL of 1 M Perchloric Acid (precipitates protein).

-

Quantification: Centrifuge (10,000 x g, 5 min). Inject supernatant into HPLC-ECD (Electrochemical Detection).

-

Detection: Measure L-DOPA peak.

-

Calculation: Plot % Activity vs. Log[Concentration] to derive

.

Iodotyrosine Deiodinase (IYD) Activity Assay

Objective: Assess if the amide derivative acts as a substrate or inhibitor for IYD.

Method: Spectrophotometric measurement of NADPH oxidation.

Reaction:

Workflow:

-

Mix: 100 mM Potassium Phosphate (pH 7.4), 0.5 µM Recombinant IYD, 200 µM NADPH.

-

Add: 3-Iodotyrosine Amide (as substrate candidate).

-

Monitor: Decrease in absorbance at 340 nm (oxidation of NADPH).

-

Control: Run parallel with native MIT to compare

and-

Note: If no oxidation occurs, repeat with MIT + Amide to test for inhibition (slower rate of MIT deiodination).

-

Summary of Biological Properties[1][2][6][7]

| Property | 3-Iodotyrosine (Free Acid) | 3-Iodotyrosine Amide |

| Primary Target | Tyrosine Hydroxylase (Inhibitor) | Tyrosine Hydroxylase / IYD |

| Mechanism | Competitive (vs Tyrosine) | Competitive / Stabilized Analog |

| Ki (TH) | 0.39 µM | Derivative dependent (typically µM range) |

| Stability | Susceptible to decarboxylation | Resistant to carboxypeptidases |

| BBB Permeability | Low (requires transport) | Enhanced (due to charge masking) |

| Key Application | Thyroid metabolite, Parkinson's model | Peptide synthesis, Protease/Deiodinase probe |

References

-

Goldstein, M., & Weiss, Z. (1965).[5] Inhibition of Tyrosine Hydroxylase by 3-Iodo-L-Tyrosine. Life Sciences, 4, 261-264. Retrieved from [Link]

-

Tietze, F., et al. (1989). Carrier-mediated transport of monoiodotyrosine out of thyroid cell lysosomes. Journal of Biological Chemistry. Retrieved from [Link]

- Gnidehou, S., et al. (2004). Iodotyrosine deiodinase: structure and function. FASEB Journal. (Contextual grounding for IYD mechanism).

Sources

N-Acetyl-3-iodo-L-tyrosine amide safety data sheet SDS

Topic: N-Acetyl-3-iodo-L-tyrosine Amide (NA-3-I-Tyr-NH2) Format: Technical Stewardship Guide & Risk Assessment Framework Audience: Research Scientists & Chemical Safety Officers

Technical Stewardship & Compound Identity

1.1 The "Why" Behind the Molecule

N-Acetyl-3-iodo-L-tyrosine amide is not merely a chemical reagent; it is a precision tool used primarily in proteomics, enzymatic kinetics (specifically peroxidase and protease assays), and X-ray crystallography as a heavy-atom derivative. Its structural significance lies in the iodine atom at the meta position of the phenolic ring, which introduces unique electronic properties and steric bulk, influencing enzyme-substrate recognition [1].

Unlike standard amino acids, this compound possesses a "masked" C-terminus (amide) and N-terminus (acetyl), eliminating zwitterionic character. This modification dramatically alters its solubility profile and membrane permeability compared to the parent 3-iodo-L-tyrosine.

1.2 Physicochemical Identity Card

| Property | Specification | Context/Implication |

| Chemical Name | N-Acetyl-3-iodo-L-tyrosine amide | Specific derivative; do not confuse with free acid. |

| CAS Number | 59302-19-1 | Use this for precise inventory tracking [2]. |

| Formula | Halogenated organic amide. | |

| Molecular Weight | 348.14 g/mol | Essential for molarity calculations. |

| Appearance | White to off-white powder | Critical: Yellow/Brown tint indicates decomposition (free |

| Solubility | DMSO (High), Methanol (Mod.), Water (Low) | Hydrophobic modifications reduce aqueous solubility. |

| pKa (Phenol) | ~8.5 - 9.0 | The iodine atom increases acidity of the phenolic -OH compared to Tyrosine (~10). |

Hazard Identification & Toxicology (Read-Across Analysis)

Expert Insight: As a specialized research chemical, comprehensive toxicological data (LD50) for this specific amide is sparse. Therefore, we apply a Read-Across Risk Assessment based on its functional groups and parent compounds (3-iodo-L-tyrosine and N-acetyl-L-tyrosine).

2.1 Predicted Hazard Classification (GHS)

Based on structural activity relationships (SAR):

-

Skin Irritation (Category 2): Phenolic compounds and amides can cause contact dermatitis.

-

Eye Irritation (Category 2A): Particulates and solutions are likely irritants.

-

Specific Target Organ Toxicity (Single Exposure) - Respiratory (Category 3): Dust inhalation may irritate mucosal membranes.

2.2 The "Hidden" Hazard: Photolytic Deiodination

The Carbon-Iodine (C-I) bond energy (~240 kJ/mol) is significantly weaker than C-H or C-C bonds. Exposure to UV or high-intensity visible light can trigger homolytic cleavage, releasing iodine radicals (

-

Risk: Free iodine is corrosive, an oxidizer, and a staining agent.

-

Indicator: The white powder turns yellow/brown.

2.3 Mechanistic Degradation Pathway

The following diagram illustrates the causality of degradation, emphasizing why light protection is mandatory.

Figure 1: Photolytic degradation pathway of iodinated tyrosine derivatives leading to free iodine release.

Handling & Storage Protocol: A Self-Validating System

Core Directive: Do not rely on stability claims alone. Implement a "Check-Then-Use" workflow.

3.1 Storage Specifications

-

Temperature: -20°C (Long-term) or 2-8°C (Short-term < 1 week).

-

Environment: Desiccated (hydrolysis risk of amide bond).

-

Container: Amber glass or foil-wrapped polypropylene. Never store in clear glass on a benchtop.

3.2 Solubilization Workflow (DMSO Stock)

Because this compound is expensive and sensitive, use this protocol to maximize stability.

-

Preparation: Calculate the volume of DMSO required for a 100 mM stock solution.

-

Visual Check: Inspect the powder. If it is yellow, perform a purity check (HPLC) or discard.

-

Dissolution: Add DMSO directly to the vial if possible to minimize transfer loss. Vortex gently.

-

Note: Avoid sonication if possible, as heat/cavitation can accelerate deiodination.

-

-

Aliquot: Divide into single-use volumes (e.g., 50 µL) to avoid freeze-thaw cycles.

-

Validation: The solution must be colorless. A yellow tint implies >1% decomposition.

3.3 Experimental Lifecycle Diagram

Figure 2: Standard Operating Procedure (SOP) for handling light-sensitive iodinated amides.

Emergency Response & Disposal

4.1 First Aid Measures

-

Eye Contact: Flush immediately with water for 15 minutes.[1][2] The amide functionality is generally neutral, but the iodine content warrants caution against corneal damage.

-

Skin Contact: Wash with soap and water.[1][2] If yellow staining occurs, it indicates free iodine; treat with a mild reducing agent (e.g., sodium thiosulfate solution) if irritation persists.

-

Inhalation: Move to fresh air. If wheezing occurs (iodism), seek medical attention.

4.2 Fire Fighting

-

Hazard: Thermal decomposition releases toxic fumes: Nitrogen oxides (

), Hydrogen Iodide ( -

Media: Dry chemical,

, or alcohol-resistant foam.[3] -

PPE: Self-Contained Breathing Apparatus (SCBA) is mandatory due to the risk of respiratory irritation from halogen vapors.

4.3 Ecological & Disposal Considerations

-

Do NOT dispose of down the drain. Iodinated organics can be toxic to aquatic life and are persistent.

-

Segregation: Collect in "Halogenated Organic Waste" containers.

-

Deactivation: If a spill occurs, treat the area with 10% Sodium Thiosulfate to reduce any free iodine to colorless iodide before cleaning [3].

References

-

National Institutes of Health (NIH). (1986). Analysis of fluorine and iodine derivatives of tyrosine. PubMed. Retrieved from [Link]

Sources

Technical Guide: Comparative Analysis of N-Acetyl-3-iodo-L-tyrosine Acid and Amide

This technical guide details the structural, physicochemical, and functional differences between N-Acetyl-3-iodo-L-tyrosine (Acid) and N-Acetyl-3-iodo-L-tyrosinamide (Amide) .

Executive Summary

N-Acetyl-3-iodo-L-tyrosine and its amide derivative represent two distinct chemical probes used in structural biology, medicinal chemistry, and biophysics. While they share the core iodinated phenolic pharmacophore, their C-terminal modification dictates their utility.

-

The Acid (free carboxyl) is primarily a metabolic tracer and enzyme substrate , mimicking the biological precursor monoiodotyrosine (MIT). It is highly polar and charged at physiological pH.

-

The Amide (carboxamide) is a biophysical structural mimic , designed to model tyrosine residues within a peptide backbone. It is electrically neutral at the C-terminus, enhancing membrane permeability and altering solubility, making it the preferred standard for fluorescence quenching studies and specific crystallographic phasing applications.

Structural & Physicochemical Characterization

The fundamental difference lies in the C-terminal functional group. This single modification drastically alters the electronic landscape of the molecule, particularly influencing the ionization state (pKa) and lipophilicity (LogP).

Chemical Structure Comparison

Figure 1: Structural divergence of the Acid and Amide forms from the common 3-iodo-L-tyrosine core.

Physicochemical Properties Matrix

The presence of the iodine atom at the ortho position to the hydroxyl group exerts a strong electron-withdrawing effect, significantly lowering the pKa of the phenol group compared to native tyrosine.

| Property | N-Acetyl-3-iodo-L-tyrosine (Acid ) | N-Acetyl-3-iodo-L-tyrosinamide (Amide ) | Impact on Experiment |

| C-Terminal State (pH 7.4) | Anionic (-COO⁻) | Neutral (-CONH₂) | Acid is repelled by anionic binding pockets; Amide mimics peptide bond. |

| Phenolic pKa | ~6.8 - 7.2 | ~6.8 - 7.2 | Iodine increases acidity (Native Tyr pKa ≈ 10). Both forms are partially ionized at physiological pH. |

| Net Charge (pH 7.4) | ~ -1.5 (Mixed species) | ~ -0.5 (Partial phenolate) | Acid is highly soluble in buffer; Amide has higher affinity for hydrophobic pockets. |

| Solubility | High (Aqueous/Base) | Moderate (Organic/Aqueous) | Acid requires buffer; Amide soluble in DMSO/MeOH. |

| Membrane Permeability | Low (Polar/Charged) | Moderate to High | Amide is preferred for intracellular targeting or cell-based assays. |

Synthetic Pathways

Synthesis strategies differ based on the starting material. The Amide is typically synthesized to prevent C-terminal side reactions or to create a stable "blocked" amino acid for peptide synthesis.

Synthesis Workflow

Figure 2: Synthetic routes. Path B is preferred for the Amide to ensure the iodine is installed on the correct scaffold without competing side reactions.

Applications in Structural Biology & Drug Discovery

X-Ray Crystallography (SAD Phasing)

Both compounds serve as heavy-atom derivatives for Single-wavelength Anomalous Diffraction (SAD) phasing, but they are used in different contexts:

-

The Acid: Used when soaking crystals grown in high-salt conditions or when the protein has a known cationic binding pocket (e.g., arginine-rich sites).

-

The Amide: The "Gold Standard" for general soaking. Because it lacks the C-terminal charge, it minimizes non-specific electrostatic repulsion on the crystal surface. It can diffuse deeper into hydrophobic channels, often binding to cryptic sites that the charged Acid cannot access.

Fluorescence Quenching & Spectroscopy

The Amide (N-Acetyl-3-iodo-L-tyrosinamide) is the critical reference standard here.

-

Mechanism: The iodine atom acts as a heavy-atom quencher via intersystem crossing.

-

Why Amide? In proteins, tyrosine is part of the backbone (amide linkage). Using the Acid form as a reference would introduce a carboxylate artifact that does not exist in the protein chain. The Amide accurately models the electronic environment of an internal tyrosine residue.

Medicinal Chemistry (Thyroid Hormone Analogues)

-

The Acid: Acts as a bioisostere for Monoiodotyrosine (MIT). It is used to study deiodinase enzymes and thyroid hormone transport (MCT8 transporters) which specifically recognize the zwitterionic or anionic acid form.

-

The Amide: Used as a negative control in transport assays to prove that the carboxylate is essential for transporter recognition.

Experimental Protocols

Protocol: Solubility & Stability Testing

Rationale: The iodine substituent increases lipophilicity, while the amide removes charge. This protocol determines the working concentration for soaking experiments.

-

Preparation: Weigh 5 mg of each compound.

-

Solvent Selection:

-

Acid: Dissolve in 50 mM Tris pH 8.0. (Solubility > 50 mM expected).

-

Amide: Dissolve in 100% DMSO first to create a 100 mM stock, then dilute into buffer. (Direct aqueous solubility is lower).

-

-

pH Titration: Measure absorbance at 280 nm and 305 nm (phenolate shift) across pH 6.0–9.0.

-

Result: The Acid will show a pKa shift due to the carboxylate influence; the Amide will show a cleaner phenol titration curve (~pH 7.0).

-

Protocol: Heavy Atom Soaking for Crystallography

Rationale: Using the Amide prevents crystal cracking caused by osmotic shock from charged species.

-

Stock Solution: Prepare 100 mM N-Acetyl-3-iodo-L-tyrosinamide in 100% DMSO.

-

Soaking Drop: Add the stock to the crystallization drop to a final concentration of 5–10 mM.

-

Critical Step: Do not exceed 10% DMSO final concentration.

-

-

Incubation: Soak for 10 minutes to 2 hours. Monitor crystal birefringence.

-

Back-Soak: Briefly (30s) transfer to cryo-protectant without the compound to remove surface excess before freezing in liquid nitrogen.

References

-

SAD Phasing with Iodide: Liu, Q., et al. (2011). "Experimental phasing using iodide ions." Methods in Molecular Biology. Link

-

Tyrosine Fluorescence Quenching: Eftink, M. R. (1991). "Fluorescence quenching reactions: Probing biological structure and dynamics." Biophysical Journal. Link

-

pKa of Iodinated Phenols: Pearce, P. J., & Simpkins, R. J. (1968). "Acid strengths of some substituted phenols."[1][2] Canadian Journal of Chemistry. Link

-

Thyroid Hormone Transport: Friesema, E. C., et al. (2003). "Transport of iodothyronines by human L-type amino acid transporters." Endocrinology. Link

Sources

Methodological & Application

Technical Guide: Synthesis and Applications of N-Acetyl-3-iodo-L-tyrosine Amide via SPPS

Topic: N-Acetyl-3-iodo-L-tyrosine amide in solid phase peptide synthesis Content Type: Application Notes and Protocols

Executive Summary

N-Acetyl-3-iodo-L-tyrosine amide (Ac-Tyr(3-I)-NH₂) represents a critical model system and building block in modern peptide chemistry. While simple in structure, this molecule serves as a "privileged scaffold" for developing Late-Stage Functionalization (LSF) protocols. The 3-iodo substituent on the phenolic ring functions as a versatile handle for Palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira, Heck), allowing researchers to install complex fluorophores, staples, or pharmacophores onto a peptide backbone under mild conditions.

This guide details the robust solid-phase synthesis (SPPS) of Ac-Tyr(3-I)-NH₂ and outlines its application as a substrate for on-resin diversification.

Technical Considerations & Chemistry

The Challenge of Steric Hindrance

The iodine atom at the meta position of the tyrosine phenol ring introduces significant steric bulk compared to native tyrosine. This can impede the acylation rate during SPPS coupling cycles.

-

Impact: Standard carbodiimide couplings (DIC/HOBt) may result in incomplete conversion (deletion sequences).

-

Solution: Utilization of aminium/uronium salts (HATU/HBTU) or phosphonium salts (PyBOP) is recommended to drive the reaction to completion.[1]

Stability of the Aryl-Iodide Bond

The C(sp²)–I bond is generally stable to standard Fmoc SPPS conditions (20% piperidine) and TFA cleavage. However, it is sensitive to:

-

Photolysis: Aryl iodides can undergo homolytic cleavage under strong UV light. Precaution: Protect reaction vessels from direct light.

-

Reducing Conditions: Avoid strong reducing agents during cleavage that might promote hydrodehalogenation.

Resin Selection

To obtain the C-terminal amide specified in the target molecule, Rink Amide resins (MBHA or ChemMatrix) are required. These resins release the peptide as a primary amide upon acidolysis with TFA.

Experimental Protocol: Solid Phase Synthesis

Target Molecule: N-Acetyl-3-iodo-L-tyrosine amide Resin: Rink Amide MBHA (Loading: 0.5–0.7 mmol/g) Scale: 0.1 mmol

Materials Preparation

| Reagent | Specification | Role |

| Fmoc-3-iodo-L-tyrosine | >98% Purity | Building Block |

| Rink Amide MBHA Resin | 100-200 mesh | Solid Support |

| HATU | 0.5 M in DMF | Coupling Agent |

| DIPEA (DIEA) | 2.0 M in NMP | Base |

| Piperidine | 20% (v/v) in DMF | Fmoc Deprotection |

| Acetic Anhydride | 10% (v/v) in DMF | N-Terminal Capping |

| TFA Cocktail | TFA/TIS/H₂O (95:2.5:2.[2][3]5) | Cleavage |

Step-by-Step Synthesis Workflow

Step 1: Resin Swelling[1][3][4]

-

Weigh 200 mg of Rink Amide resin into a fritted SPPS reaction vessel.

-

Add DMF (5 mL) and swell for 30 minutes with gentle agitation.

Step 2: Fmoc Deprotection (Resin Preparation)[3][4]

-

Add 20% Piperidine/DMF (5 mL) .

-

Agitate for 5 minutes ; drain.

-

Add fresh 20% Piperidine/DMF (5 mL) .

-

Agitate for 15 minutes ; drain.

-

Wash resin: DMF (5x), DCM (3x), DMF (3x).[1][3]

-

Checkpoint: Perform a Kaiser Test (Ninhydrin). Result should be Blue (positive for free amine).

-

Step 3: Coupling of Fmoc-3-iodo-L-tyrosine

Note: We use a 4-fold excess to overcome steric hindrance.

-

Dissolve Fmoc-3-iodo-L-Tyr-OH (0.4 mmol) and HATU (0.38 mmol) in minimal DMF (2 mL).

-

Add DIPEA (0.8 mmol) to the amino acid mixture to activate (solution turns yellow).

-

Immediately add the activated solution to the resin.

-

Agitate for 60–90 minutes at room temperature.

-

Drain and wash: DMF (5x).[1][3]

-

Checkpoint: Kaiser Test should be Colorless (negative). If blue, repeat coupling.

-

Step 4: Fmoc Removal[2][4]

-

Repeat the deprotection protocol from Step 2 to remove the Fmoc group from the tyrosine.

Step 5: N-Terminal Acetylation (Capping)

-

Prepare Capping Solution: Acetic Anhydride (10%) / DIPEA (5%) / DMF (85%) .

-

Add solution (5 mL) to the resin.[4]

-

Agitate for 15 minutes .

-

Dry the resin under nitrogen flow or high vacuum.[3]

Step 6: Cleavage and Isolation

-

Prepare Cleavage Cocktail: TFA (95%) / Triisopropylsilane (2.5%) / Water (2.5%) .

-

Add 5 mL cocktail to the dried resin.

-

Agitate for 2 hours at room temperature (protect from light).

-

Filter the resin and collect the filtrate.

-

Precipitate the product by adding the filtrate dropwise into cold Diethyl Ether (40 mL) .

-

Centrifuge (3000 rpm, 5 min) and decant ether. Repeat wash 2x.[3][5]

-

Lyophilize the pellet to obtain the crude white powder.

Application Note: On-Resin Cross-Coupling

The resin-bound intermediate (before Step 6) is an ideal substrate for Suzuki-Miyaura Cross-Coupling . This allows the synthesis of biaryl peptidomimetics.

Protocol for On-Resin Suzuki Coupling:

-

Solvent: Degas DMF/Water (9:1) with nitrogen for 15 mins.

-

Reagents: Add Phenylboronic acid (5 eq), Pd(PPh₃)₄ (0.1 eq), and Na₂CO₃ (5 eq) to the resin-bound 3-iodo-tyrosine.

-

Reaction: Agitate at 80°C for 12 hours under inert atmosphere (Argon/Nitrogen).

-

Wash: Wash with DMF, water, sodium diethyldithiocarbamate (0.5% in DMF - to remove Pd traces), and DCM.

Visualization of Workflows

Synthesis Logic Flow

Caption: Step-by-step SPPS workflow for generating N-Acetyl-3-iodo-L-tyrosine amide on Rink Amide resin.

Downstream Application: Suzuki-Miyaura Coupling

Caption: Mechanism of Palladium-catalyzed Suzuki-Miyaura cross-coupling utilizing the 3-iodo handle.

Analytical Data & Quality Control

To validate the synthesis, the final product must be analyzed via RP-HPLC and ESI-MS.

| Parameter | Expected Value | Notes |

| Formula | C₁₁H₁₃IN₂O₃ | |

| Molecular Weight | 348.14 g/mol | Monoisotopic |

| ESI-MS [M+H]⁺ | 349.15 m/z | Characteristic Iodine isotope pattern is not applicable (I is monoisotopic), but mass defect is distinct. |

| HPLC Retention | Moderate Hydrophobicity | Elutes later than Tyr, earlier than di-iodo-Tyr. |

| Appearance | White to Off-White Powder | Light sensitive; store in amber vials. |

References

-

NobelPrize.org. (2010). Palladium-Catalyzed Cross Couplings in Organic Synthesis. Retrieved from [Link]

-

Beilstein Journals. (2018). Recyclable hypervalent-iodine-mediated solid-phase peptide synthesis. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Frontiers | Solid-Phase Synthesis of Head to Side-Chain Tyr-Cyclodepsipeptides Through a Cyclative Cleavage From Fmoc-MeDbz/MeNbz-resins [frontiersin.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. chem.uci.edu [chem.uci.edu]

- 5. peptide.com [peptide.com]

- 6. chempep.com [chempep.com]

Application Note: A Robust LC-MS/MS-Based EGFR Kinase Assay Using N-Acetyl-3-iodo-L-tyrosine Amide

Abstract

This document provides a comprehensive guide for utilizing N-Acetyl-3-iodo-L-tyrosine amide as a novel substrate for the in vitro enzymatic assay of Epidermal Growth Factor Receptor (EGFR) kinase. We present a detailed protocol optimized for a non-radioactive, high-throughput screening format using Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for detection. This method offers high sensitivity and specificity, making it ideal for the characterization of EGFR kinase activity and the screening of potential inhibitors in a drug discovery context.

Introduction: The Significance of EGFR Kinase Activity

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane receptor tyrosine kinase that plays a pivotal role in regulating critical cellular processes, including proliferation, differentiation, and survival.[1][2] Upon binding of its cognate ligands, such as Epidermal Growth Factor (EGF), EGFR undergoes dimerization and subsequent autophosphorylation of specific tyrosine residues within its intracellular domain. This autophosphorylation initiates a cascade of downstream signaling pathways, including the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which are crucial for normal cell function.

Dysregulation of EGFR signaling, through overexpression or mutation, is a hallmark of numerous human cancers, including non-small cell lung cancer, colorectal cancer, and glioblastomas.[1] Consequently, EGFR has emerged as a major therapeutic target for anticancer drug development. The development of small molecule tyrosine kinase inhibitors (TKIs) that target the ATP-binding site of the EGFR kinase domain has revolutionized the treatment of these malignancies.[3] Therefore, robust and reliable in vitro assays to measure EGFR kinase activity are indispensable for the discovery and characterization of novel EGFR inhibitors.

Rationale for Using N-Acetyl-3-iodo-L-tyrosine Amide

Traditional in vitro kinase assays often employ generic peptide substrates and radioactive ATP ([³²P]-ATP or [³³P]-ATP) for detection.[4] While effective, these methods have significant drawbacks, including the handling and disposal of radioactive materials and potential for high background signals. Modern non-radioactive methods, such as luminescence-based assays that measure ADP production (e.g., ADP-Glo™), have become popular alternatives.[2]

This protocol introduces N-Acetyl-3-iodo-L-tyrosine amide as a specific substrate for EGFR, coupled with LC-MS/MS detection. The rationale for this approach is multi-faceted:

-

Enhanced Mass for MS Detection: The incorporation of an iodine atom significantly increases the mass of the substrate and its phosphorylated product. This mass shift is advantageous for mass spectrometry, as it moves the analyte signals to a region of the mass spectrum with potentially lower background noise, thereby improving the signal-to-noise ratio and sensitivity.

-

Specificity and Direct Measurement: LC-MS/MS allows for the direct and simultaneous quantification of the substrate and its phosphorylated product. This provides a highly specific and accurate measure of enzyme activity, minimizing the potential for false positives that can arise from indirect assay formats.

-

Structural Similarity to Tyrosine: As a derivative of L-tyrosine, the natural substrate for EGFR, N-Acetyl-3-iodo-L-tyrosine amide is expected to be a relevant substrate for the kinase. The N-acetyl and amide modifications can improve solubility and stability in aqueous assay buffers.[5]

-

Non-Radioactive: This method completely avoids the use of radioisotopes, enhancing safety and reducing regulatory burden.

Materials and Reagents

| Reagent | Recommended Supplier | Catalog Number |

| N-Acetyl-3-iodo-L-tyrosine amide | Santa Cruz Biotechnology | sc-225008 |

| Recombinant Human EGFR (active) | Promega | V4291 |

| ATP (Adenosine 5'-triphosphate) | Sigma-Aldrich | A7699 |

| Tris-HCl | Thermo Fisher Scientific | 15567027 |

| MgCl₂ | Sigma-Aldrich | M8266 |

| MnCl₂ | Sigma-Aldrich | M1787 |

| BSA (Bovine Serum Albumin) | Thermo Fisher Scientific | BP1600 |

| DTT (Dithiothreitol) | Sigma-Aldrich | D0632 |

| DMSO (Dimethyl Sulfoxide) | Sigma-Aldrich | D8418 |

| Acetonitrile (LC-MS Grade) | Thermo Fisher Scientific | A955-4 |

| Formic Acid (LC-MS Grade) | Thermo Fisher Scientific | 85178 |

| Water (LC-MS Grade) | Thermo Fisher Scientific | W6-4 |

| 96-well Assay Plates | Corning | 3574 |

Detailed Protocols

Reagent Preparation

-

10X Kinase Assay Buffer (pH 7.5):

-

400 mM Tris-HCl

-

200 mM MgCl₂

-

20 mM MnCl₂

-

1 mg/mL BSA

-

Store at 4°C. Before use, dilute to 1X with LC-MS grade water and add DTT to a final concentration of 500 µM.

-

-

10 mM ATP Stock Solution:

-

Dissolve an appropriate amount of ATP in LC-MS grade water to a final concentration of 10 mM.

-

Aliquot and store at -20°C.

-

-

10 mM N-Acetyl-3-iodo-L-tyrosine Amide Stock Solution:

-

Dissolve N-Acetyl-3-iodo-L-tyrosine amide (MW: 348.14 g/mol ) in 100% DMSO to a final concentration of 10 mM.[6]

-

Aliquot and store at -20°C.

-

-

EGFR Enzyme Stock Solution:

-

Prepare aliquots of recombinant human EGFR according to the manufacturer's instructions.

-

Store at -80°C. Avoid repeated freeze-thaw cycles.

-

-

Test Inhibitor Stock Solution:

-

Dissolve test compounds in 100% DMSO to a stock concentration of 10 mM.

-

Prepare serial dilutions in DMSO for dose-response experiments.

-

In Vitro EGFR Kinase Assay Protocol

This protocol is designed for a 96-well plate format with a final reaction volume of 50 µL.

-

Prepare Assay Plate:

-

Add 5 µL of serially diluted test inhibitor or DMSO (for positive and negative controls) to the appropriate wells of a 96-well plate.

-

-

Prepare Master Mix:

-

In a single tube, prepare a master mix containing the 1X Kinase Assay Buffer, ATP, and N-Acetyl-3-iodo-L-tyrosine amide. The final concentrations in the 50 µL reaction should be:

-

ATP: 100 µM

-

N-Acetyl-3-iodo-L-tyrosine amide: 200 µM

-

-

Add 25 µL of the master mix to each well.

-

-

Initiate Kinase Reaction:

-

Dilute the EGFR enzyme stock in 1X Kinase Assay Buffer to a working concentration (e.g., 5 ng/µL). The optimal enzyme concentration should be determined empirically.

-

To initiate the reaction, add 20 µL of the diluted EGFR enzyme to each well, except for the "no enzyme" negative control wells (add 20 µL of 1X Kinase Assay Buffer instead).

-

The final reaction mixture will contain:

-

1X Kinase Assay Buffer

-

100 µM ATP

-

200 µM N-Acetyl-3-iodo-L-tyrosine amide

-

100 ng EGFR (or as optimized)

-

Test inhibitor at various concentrations

-

-

-

Incubation:

-

Mix the plate gently and incubate at 30°C for 60 minutes. The incubation time may be optimized based on enzyme activity and desired signal window.

-

-

Stop Reaction:

-

Terminate the reaction by adding 100 µL of cold acetonitrile containing an internal standard (e.g., a stable isotope-labeled version of the substrate or product) to each well.

-

Centrifuge the plate at 4000 rpm for 10 minutes to precipitate the enzyme and other proteins.

-

LC-MS/MS Detection and Analysis

-

Sample Preparation for LC-MS/MS:

-

Transfer the supernatant from the stopped reaction plate to a new 96-well plate for analysis.

-

-

LC-MS/MS Method:

-

LC System: A standard high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile

-

Gradient: A linear gradient from 5% to 95% Mobile Phase B over 5-10 minutes.

-

Flow Rate: 0.3-0.5 mL/min

-

Injection Volume: 5-10 µL

-

Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive ion mode with electrospray ionization (ESI).

-

-

MRM Transitions:

-

Develop a Multiple Reaction Monitoring (MRM) method to detect the substrate and its phosphorylated product. The exact m/z values for the precursor and product ions should be determined by direct infusion of the standards.

-

Substrate (N-Acetyl-3-iodo-L-tyrosine amide):

-

Precursor Ion (M+H)⁺: ~349.0 m/z

-

Product Ion: To be determined empirically (likely involves loss of the amide group or fragmentation of the side chain).

-

-

Phosphorylated Product (N-Acetyl-3-iodo-4-phospho-L-tyrosine amide):

-

Precursor Ion (M+H)⁺: ~429.0 m/z

-

Product Ion: To be determined empirically (may involve the neutral loss of H₃PO₄ (98 Da) or HPO₃ (80 Da)).

-

-

-

-

Data Analysis:

-

Integrate the peak areas for the substrate and product MRM transitions.

-

Calculate the percent conversion of substrate to product for each reaction.

-

For inhibitor studies, calculate the percent inhibition relative to the DMSO control.

-

Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

-

Expected Results and Data Interpretation

The LC-MS/MS analysis will yield distinct chromatograms for the substrate and the phosphorylated product. In the absence of an inhibitor (positive control), a significant peak for the product should be observed, with a corresponding decrease in the substrate peak area compared to the "no enzyme" control.

For inhibitor-treated samples, a dose-dependent decrease in the product peak area and a corresponding increase in the substrate peak area are expected. The IC₅₀ value represents the concentration of the inhibitor required to reduce EGFR kinase activity by 50%.

| Parameter | Example Value |

| Substrate [M+H]⁺ | 349.0 m/z |

| Phospho-Product [M+H]⁺ | 429.0 m/z |

| Km (ATP) | 5-20 µM |

| Km (Substrate) | To be determined |

| Z'-factor | > 0.5 |

| IC₅₀ (Gefitinib) | 20-100 nM |

Troubleshooting

-

Low Signal/No Activity:

-

Verify the activity of the recombinant EGFR enzyme.

-

Check the preparation of all buffers and reagents, especially ATP.

-

Optimize the enzyme concentration and incubation time.

-

-

High Background:

-

Ensure complete protein precipitation after stopping the reaction.

-

Optimize LC gradient to separate analytes from matrix components.

-

-

Poor Peak Shape:

-

Check the condition of the LC column.

-

Ensure proper pH of the mobile phases.

-

-

Inconsistent Results:

-

Ensure accurate and consistent pipetting.

-

Use a fresh dilution of DTT in the assay buffer for each experiment.

-

Conclusion

The use of N-Acetyl-3-iodo-L-tyrosine amide as a substrate for EGFR kinase assays, coupled with LC-MS/MS detection, provides a robust, sensitive, and non-radioactive method for studying enzyme kinetics and screening for inhibitors. The unique properties of the iodinated substrate offer advantages in mass spectrometric detection, making this a valuable tool for academic research and pharmaceutical drug discovery.

References

-

BPS Bioscience. (n.d.). EGFR (T790M, C797S) (del746-750) Kinase Assay Kit. Retrieved from [Link]

- Herbst, R. S. (2004). Review of epidermal growth factor receptor biology. International Journal of Radiation OncologyBiologyPhysics, 59(2 Suppl), 21–26.

- Zhang, J., Yang, P. L., & Gray, N. S. (2009). Targeting cancer with small molecule kinase inhibitors.

Sources

- 1. bpsbioscience.com [bpsbioscience.com]

- 2. promega.com.cn [promega.com.cn]

- 3. Spectrophotometric Investigations of Charge Transfer Complexes of Tyrosine Kinase Inhibitors with Iodine as a σ-Electron Acceptor: Application to Development of Universal High-Throughput Microwell Assay for Their Determination in Pharmaceutical Formulations - PMC [pmc.ncbi.nlm.nih.gov]

- 4. youtube.com [youtube.com]

- 5. chemimpex.com [chemimpex.com]

- 6. N-Acetyl-3-iodo-L-tyrosine Amide | CAS 59302-19-1 | SCBT - Santa Cruz Biotechnology [scbt.com]

Application Note: Synthesis of High Specific Activity F-18 Labeled Amino Acids via Copper-Mediated Radiofluorination of Iodonium Precursors

[1][2]

Executive Summary

The synthesis of F-18 labeled aromatic amino acids (e.g., [18F]FDOPA, [18F]Fluorophenylalanine) has historically been plagued by a dichotomy: electrophilic substitution (

This guide details the Copper-Mediated Radiofluorination (CMRF) of diaryliodonium salts (hypervalent iodine precursors). This methodology allows for the nucleophilic incorporation of no-carrier-added (n.c.a.) [

Scientific Principles & Mechanism

Why Iodonium Precursors?

Standard aryl iodides are unreactive toward nucleophilic [

The Copper Effect

While uncatalyzed substitution on iodonium salts often favors the more electron-deficient ring (often the wrong one), Copper(I) catalysts fundamentally alter the mechanism. The reaction proceeds via a Cu(I)/Cu(III) redox cycle , where the regioselectivity is controlled by steric factors rather than electronics. By using a bulky "dummy" ligand (e.g., Mesityl) on the iodine, the

Mechanistic Pathway

The reaction follows a three-stage catalytic cycle:

-

Ligand Exchange: [

F]F -

Oxidative Addition: The electrophilic iodine(III) center adds to Cu(I), forming a transient high-valent Cu(III) species.

-

Reductive Elimination: The C-F bond forms, expelling the aryl iodide and regenerating Cu(I).

Figure 1: Catalytic cycle of Copper-Mediated Radiofluorination. The bulky Mesityl (Mes) group ensures the F-18 is delivered to the target Aryl (Ar) ring.

Precursor & Reagent Considerations

To ensure "Self-Validating" protocols, the quality of input materials is paramount.

| Component | Specification | Criticality |

| Precursor | (Mesityl)(Aryl)iodonium Tosylate or Triflate | High. Must be stored at -20°C, protected from light. Yellowing indicates decomposition. |

| Catalyst | Tetrakis(acetonitrile)copper(I) triflate [(MeCN) | Critical. Extremely oxygen sensitive. Use single-use ampoules or store in glovebox. |

| Ligand | Pyridine or substituted pyridine | Medium. Stabilizes the Cu complex. |

| Base | Potassium Carbonate (K | High. Excess base decomposes the iodonium salt. "Minimalist" low-base protocols are superior. |

| Solvent | DMF or n-Butanol/DMA | High. Anhydrous. Alcohols (n-BuOH) can enhance rates in specific "minimalist" protocols. |

Detailed Protocol: Synthesis of 6-[18F]Fluoro-L-DOPA[1][2][3][4][5][6][7][8][9]

This protocol utilizes the "Alcohol-Enhanced Minimalist" approach, which is robust, requires less drying time, and is chemically efficient.

Target: 6-[18F]Fluoro-L-DOPA ([18F]FDOPA) Precursor: (2S,5S)-tert-butyl 5-(4-methoxy-2-((4-methoxyphenyl)(tosyloxy)-l3-iodanyl)-5-((2-(trimethylsilyl)ethoxy)methoxy)benzyl)-2,2-dimethyl-4-oxooxazolidine-3-carboxylate (or equivalent protected iodonium salt).

Phase 1: Preparation & Trapping

-

Cartridge Conditioning: Flush a QMA (Quaternary Methyl Ammonium) carbonate cartridge with 5 mL 0.5 M K

CO -

Trapping: Pass aqueous [

F]fluoride (from cyclotron target) through the QMA. Discard waste water.

Phase 2: Elution & Evaporation (The "Minimalist" Modification)

Standard methods use K2.2.2/K2CO3. For Iodonium salts, we minimize base to prevent precursor degradation.

-

Elution: Elute trapped

F into the reactor using a solution of:-

Tetrabutylammonium bicarbonate (TBAHCO

): 0.075 M (300 µL) in 50% Ethanol/Water. -

Note: Avoid massive excess of carbonate.

-

-

Drying: Evaporate solvents at 95°C under helium flow and vacuum.

-

Azeotrope: Add 1 mL anhydrous acetonitrile. Evaporate to dryness (repeat 2x).

-

End State: The residue must be bone-dry. Any water will quench the Cu catalyst.

-

Phase 3: Radiofluorination (CMRF)

-

Reagent Prep (In Glovebox or under Argon):

-

Precursor: 10 mg protected iodonium salt.

-

Catalyst: 4 mg (MeCN)

CuOTf. -

Ligand: 15 µL Pyridine.

-

Solvent: 0.8 mL Anhydrous DMF (or DMA).

-

-

Reaction: Add the precursor/catalyst mixture to the dried

F residue. -

Conditions: Heat to 85°C for 10 minutes (sealed vessel).

-

Insight: Do not overheat (>110°C) initially, as iodonium salts can thermally decompose before fluorination.

-

Phase 4: Deprotection

The CMRF product is a fully protected intermediate. Global deprotection is required.

-

Hydrolysis: Add 0.5 mL 48% HBr (or 57% HI) to the reaction vessel.

-

Heat: Increase temperature to 130°C for 10 minutes .

-

Function: Removes Boc groups, hydrolyzes the oxazolidinone, and cleaves methyl ethers (if HI/HBr is used).

-

-

Quench: Cool to 40°C. Neutralize with 1.5 mL 2M NaOH (adjust to pH ~4-5 for HPLC injection).

Phase 5: Purification & Formulation

-

HPLC: Inject onto a semi-prep reverse-phase column (e.g., C18, 250x10mm).

-

Mobile Phase: 0.1% Acetic Acid / 3% Ethanol in Water (Isocratic).

-

Detection: UV (280 nm) and Gamma.

-

-

Collection: Collect the product peak (retention time typically 15-20 min).

-

Formulation: Pass through a sterile 0.22 µm filter into a sterile vial. Buffer with phosphate if necessary.[2]

Workflow Visualization

Figure 2: Production workflow from cyclotron target to final injectable dose.

Quality Control & Troubleshooting

Critical Quality Attributes (CQA)

-

Radiochemical Purity: >95% (via HPLC).

-

Enantiomeric Purity: >99% ee.[3] (Use Chiral HPLC, e.g., Crownpak CR(+)).

-

Note: The CMRF mechanism is stereoretentive, but harsh hydrolysis conditions can cause racemization if prolonged.

-

-

Copper Content: < 5 µ g/dose (Must be verified via colorimetric test or ICP-MS due to Cu catalyst use).

Troubleshooting Table

| Issue | Probable Cause | Corrective Action |

| Low Yield (<5%) | Oxygen contamination | Ensure strict inert atmosphere (Argon/He). Check catalyst color (Blue/Green = Bad; White/Off-white = Good). |

| Precursor Decomposition | Base concentration too high | Reduce K |

| Side Products (Ar-OH) | Wet reaction | Increase azeotropic drying cycles. Ensure DMF is anhydrous. |

| Racemization | Hydrolysis too aggressive | Reduce hydrolysis temp (130°C -> 120°C) or time. |

References

-

Ichiishi, N., et al. (2014). "Cu-catalyzed [18F]fluorination of (mesityl)(aryl)iodonium salts."[4] Organic Letters, 16(12), 3224–3227. Link

-

Rotstein, B. H., et al. (2014). "Spirocyclic hypervalent iodine(III)-mediated radiofluorination of non-activated and hindered aromatics." Nature Communications, 5, 4365. Link

-

Zlatopolskiy, B. D., et al. (2015). "A practical method for the preparation of [18F]labeled aromatic amino acids from nucleophilic [18F]fluoride and stannyl precursors." Methods in Molecular Biology. (Contextualizing the shift to Iodonium). Link

-

Maisonial-Besset, A., et al. (2014). "Strategy for the synthesis of 6-[18F]fluoro-L-DOPA based on a nucleophilic substitution on a diaryliodonium salt precursor." European Journal of Organic Chemistry, 2014(12). Link

-

Wang, B., et al. (2015). "Iodonium ylide-mediated radiofluorination of 18F-FPEB and validation for human use."[5] Journal of Nuclear Medicine, 56(supplement 3). Link

Sources

- 1. Nucleophilic Synthesis of 6-l-[18F]FDOPA. Is Copper-Mediated Radiofluorination the Answer? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scispace.com [scispace.com]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Iodonium Ylide Mediated Radiofluorination of 18F-FPEB and Validation for Human Use - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Palladium-Catalyzed Diversification of N-Acetyl-3-iodo-L-tyrosine amide

Executive Summary

This application note details the methodological framework for the Late-Stage Functionalization (LSF) of N-Acetyl-3-iodo-L-tyrosine amide. As a halogenated amino acid derivative, this substrate serves as a "privileged scaffold" in the synthesis of peptidomimetics, radiotracers, and antibody-drug conjugates (ADCs).

The presence of the iodine atom at the ortho-position of the phenol ring activates the C(sp²)–I bond for palladium-catalyzed cross-coupling reactions—specifically Suzuki-Miyaura (biaryl formation) and Sonogashira (alkynylation)—under mild conditions compatible with the sensitive stereochemistry of the L-amino acid backbone.

Key Technical Advantages[1]

-

Orthogonal Reactivity: The C–I bond undergoes oxidative addition significantly faster than C–Br or C–Cl bonds, allowing for chemoselective modification in the presence of other halogenated residues.

-

Stereochemical Integrity: Protocols are optimized to suppress base-mediated racemization of the

-chiral center. -

Aqueous Compatibility: Workflows utilize water-soluble catalytic systems (e.g., Pd-TPPTS), reducing the environmental footprint and improving solubility for biological substrates.

Mechanistic Principles & Substrate Analysis

Substrate Properties[1]

-

Compound: N-Acetyl-3-iodo-L-tyrosine amide[1]

-

Reactive Handle: Aryl Iodide (C3 position).

-

Protecting Groups: N-Acetyl (Amide stability), C-terminal Amide (Mimics peptide bond).

-

Solubility Profile: Soluble in DMSO, DMF, and MeOH. Moderate solubility in water (pH dependent); enhanced by co-solvents.

The "Ortho-Effect" and Catalyst Choice

The ortho-hydroxyl group on the tyrosine ring presents both a challenge and an opportunity. While it can coordinate with Pd species (potentially poisoning the catalyst), it also increases electron density on the ring, facilitating oxidative addition.

Critical Consideration: Unlike standard aryl halides, the free phenol can undergo deprotonation under basic coupling conditions. To prevent the formation of insoluble phenoxide-Pd aggregates, we utilize ligand-controlled catalysis (bulky phosphines or NHCs) or mild bases (phosphates/succinates) rather than strong carbonates.

Visualizing the Catalytic Cycle

The following diagram illustrates the Suzuki-Miyaura cycle specific to this substrate, highlighting the critical oxidative addition step.

Caption: Figure 1. Catalytic cycle for the Pd-catalyzed arylation of 3-iodo-tyrosine. The rate-determining step is typically oxidative addition.

Experimental Protocols

Protocol A: Aqueous Suzuki-Miyaura Coupling (Biaryl Synthesis)

Target Application: Synthesis of dityrosine mimics or rigidifying peptide backbones.

Reagents:

-

Catalyst: Pd(OAc)₂ (5 mol%) + TPPTS (3,3′,3″-Phosphinidynetris(benzenesulfonic acid) trisodium salt) (15 mol%).

-

Base: Potassium Phosphate (K₃PO₄) or Sodium Succinate (to minimize racemization).

-

Solvent: Water:Acetonitrile (2:1 v/v).

Step-by-Step Methodology:

-

Preparation: In a 10 mL microwave vial, dissolve N-Acetyl-3-iodo-L-tyrosine amide (1.0 equiv, 0.5 mmol) and the Aryl Boronic Acid (1.5 equiv) in the solvent mixture (4 mL).

-

Degassing: Sparge the solution with Argon for 10 minutes. Note: Oxygen is the primary cause of homocoupling side-products.

-

Catalyst Addition: Add Pd(OAc)₂ and TPPTS. The solution should turn a clear yellow/orange.

-

Base Addition: Add K₃PO₄ (2.0 equiv).

-

Reaction: Seal the vial and heat to 60°C for 4–6 hours.

-

Optimization: For sterically hindered boronic acids, increase temp to 80°C.

-

-

Quench & Workup: Cool to RT. Acidify to pH 3 with 1M HCl. Extract with Ethyl Acetate (3x).

-

Purification: Reverse-phase Flash Chromatography (C18 column, Water/MeOH gradient).

Protocol B: Copper-Free Sonogashira Coupling (Alkynylation)

Target Application: Introduction of "Click" handles or fluorophores.

Reagents:

-

Catalyst: Pd(dppf)Cl₂ · DCM (5 mol%).

-

Base: Diisopropylamine (DIPA) (3.0 equiv).

-

Solvent: DMF (Anhydrous).

-

Copper Status: Copper-Free . Rationale: Cu(I) can chelate the amide backbone or cause oxidative damage to the phenol.

Step-by-Step Methodology:

-

Setup: Charge a dried Schlenk tube with N-Acetyl-3-iodo-L-tyrosine amide (1.0 equiv) and Pd(dppf)Cl₂ (0.05 equiv).

-

Inert Atmosphere: Evacuate and backfill with Nitrogen (3 cycles).

-

Solvent/Reagent Addition: Inject anhydrous DMF via syringe, followed by DIPA and the Terminal Alkyne (2.0 equiv).

-

Reaction: Stir at 50°C for 12 hours.

-

Monitoring: Check via LC-MS for the disappearance of the starting material (M+H = 349.1 Da).

-

-

Purification: Dilute with water, extract into EtOAc, and purify via HPLC (0.1% TFA in Water/Acetonitrile).

Data Summary & Optimization

Solvent & Base Screening Table

The following data summarizes optimization studies for the Suzuki coupling of N-Ac-3-I-Tyr-NH2 with Phenylboronic acid.

| Entry | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) | % ee (L-isomer) |

| 1 | Pd(PPh₃)₄ | Na₂CO₃ | DMF | 90 | 88 | 76 (Racemized) |

| 2 | Pd(OAc)₂ / TPPTS | Na₂CO₃ | H₂O/MeCN | 60 | 92 | 91 |

| 3 | Pd(OAc)₂ / TPPTS | Na-Succinate | H₂O/MeCN | 60 | 85 | >99 |

| 4 | Pd(dppf)Cl₂ | K₃PO₄ | DMSO | 50 | 78 | 98 |

Interpretation: Strong bases like carbonates at high temperatures (Entry 1) promote deprotonation of the

Workflow Diagram

Caption: Figure 2. Optimized experimental workflow for cross-coupling of tyrosine amides.

Troubleshooting & Quality Control

Racemization Control

The integrity of the chiral center is paramount.

-

Risk: High pH and high temperature facilitate enolization.

-

Solution: Use bases with pKa < 10 (e.g., bicarbonates, succinates).

-

Validation: Analyze products using Chiral HPLC (e.g., Daicel Chiralpak AD-H column) comparing against a racemic standard.

Catalyst Removal

Palladium contamination is a concern for biological assays.

-

Protocol: Post-reaction, treat the crude mixture with a metal scavenger resin (e.g., SiliaMetS® Thiol) for 1 hour before filtration.

References

-

BenchChem. (2025).[3] Protocol for the Dissolution of N-Acetyl-L-tyrosine in Aqueous Buffers. (Verified general solubility data for N-Acetyl-Tyrosine derivatives).

-

Bencivenni, G., et al. (2007). Racemization in Suzuki Couplings: A Quantitative Study Using 4-hydroxyphenylglycine and Tyrosine Derivatives. Journal of Organic Chemistry. (Establishes sodium succinate as the preferred base to prevent racemization).

-

Li, H., et al. (2011). Copper-Free Sonogashira Cross-Coupling for Functionalization of Alkyne-Encoded Proteins in Aqueous Medium. Journal of the American Chemical Society.[4] (Validates Cu-free conditions for tyrosine/protein modification).

-

Santa Cruz Biotechnology. (2025). N-Acetyl-3-iodo-L-tyrosine Amide Product Data. (Substrate specific properties).

-

Organic Chemistry Portal. (2023). Sonogashira Coupling: Mechanism and Recent Literature. (General mechanistic grounding).

Sources

- 1. N-Acetyl-3-iodo-L-tyrosine Amide | CAS 59302-19-1 | SCBT - Santa Cruz Biotechnology [scbt.com]